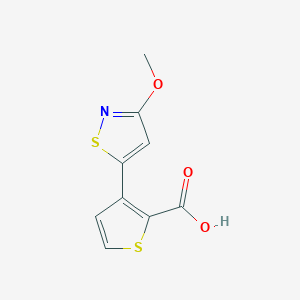

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C9H7NO3S2 |

|---|---|

Molecular Weight |

241.3 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO3S2/c1-13-7-4-6(15-10-7)5-2-3-14-8(5)9(11)12/h2-4H,1H3,(H,11,12) |

InChI Key |

DHKUZVXWPSGHEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NSC(=C1)C2=C(SC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of MTCP

3-[(3-Methoxy-1,2-thiazole-5-carbonyl)amino]-2-methyl-2-phenylpropanoic acid (MTCP) can be synthesized through a multistep process starting from 3-methoxythiophene-2-carboxylic acid. This process involves the preparation of several intermediate compounds, including N-[(tert-butoxycarbonyl)amino]-3-methoxythiophene-2-carboxamide, 3-[(tert-butoxycarbonyl)amino]-2-methylpropanoic acid, and 3-[(3-methoxy-1,2-thiazol-5-yl)formamido]-2-methylpropanoic acid. The final step involves the removal of the tert-butoxycarbonyl protecting group to yield MTCP.

General Synthetic Routes

Several synthetic routes can be employed to produce 5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid. These methods typically involve multi-step reactions that leverage existing knowledge in organic synthesis. Common strategies include the use of microwave-assisted reactions, hydrolysis, and amidation steps, similar to those used in synthesizing other heterocyclic compounds.

Synthesis of Thiazole Derivatives

Thiazole derivatives can be synthesized by the interaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiocarbamide or benzenecarbothioamide, as well as thioureido acid. For example, α-bromocarbonyl compound 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (2) is used in the reactions with thiocarbonyl compounds to obtain 2,5-disubstituted thiazole derivatives.

Cyclization of Active Methylene Isocyanides with α-Oxodithioesters

The reaction of active methylene isocyanides with α-oxodithioesters induced by a base provides an efficient route to synthesize thiazoles. This pathway involves the reaction of active methylene isocyanides with potassium hydroxide/1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form respective anions. Nucleophilic attack on the thiocarbonyl group forms an anion, and the elimination of methanethiolate furnishes a condensation intermediate. Abstraction of another active hydrogen forms an anion, which is resonance stabilized to give enethiolate. Cyclization forms a thiazole anion, where the tosyl group is substituted with methanethiolate to form thiazoles.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid. A comparison of these compounds highlights their unique features.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C9H7NO3S2 |

| Molecular Weight | 241.3 g/mol |

| IUPAC Name | 5-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid |

| CAS No. | Not available |

| PubChem Compound ID | 127019999 |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Thiophene Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogous thiophene derivatives:

Key Observations:

- Thiazole vs. Isoxazole: The target’s thiazole ring (S, N) contrasts with isoxazole (O, N) in compounds like and .

- Methoxy Group: The 3-methoxy substitution on the thiazole ring introduces steric and electronic effects distinct from amino or chlorophenyl groups in analogs . This group could modulate electron density and hydrogen-bonding capacity.

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound may improve solubility in physiological environments compared to ester derivatives (e.g., ), which often require metabolic activation .

Biological Activity

3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid (CAS No. 1934464-97-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is , with a molecular weight of 241.29 g/mol. The compound features a thiophene ring fused with a thiazole moiety, which is known to enhance biological activity due to the electron-donating properties of the methoxy group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. A study indicated that thiazole derivatives can cause cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation in tumor cells .

- IC50 Values : The cytotoxicity of related compounds has been quantified using IC50 measurements. For example, thiazole-based compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines . While specific data for 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is limited, its structural similarity suggests potential for comparable activity.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that certain thiazole compounds possess significant activity against both Gram-positive and Gram-negative bacteria.

- In Vitro Studies : Compounds within this class have shown efficacy against various pathogens, including resistant strains . The presence of the thiazole ring is crucial for enhancing antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:

- Substituents : The presence of electron-donating groups such as methoxy enhances cytotoxicity and antimicrobial effects .

- Ring Systems : The combination of thiazole and thiophene rings has been shown to synergistically improve biological activities.

Data Table: Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; cell cycle arrest | |

| Cytotoxicity (IC50) | 1.61 - 1.98 µg/mL | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

- Case Study on Anticancer Effects : A compound structurally similar to 3-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid was evaluated in vitro against human cancer cell lines, demonstrating significant reductions in cell viability compared to control groups .

- Antimicrobial Efficacy : Another study assessed a series of thiazole derivatives for their antimicrobial properties against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.